N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride
Description
Properties
IUPAC Name |
(2Z)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMBKAPEJFXZNH-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Overview:
- Dissolution of hydroxylamine derivative (e.g., hydroxylamine oxime) in DMF or DCM.
- Addition of NCS at controlled temperatures (typically 20–50°C).
- Reaction duration varies from 0.5 to 4 hours depending on temperature and solvent.
- Post-reaction workup involves extraction with organic solvents, washing with water or brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
Data Table: Chlorination of Hydroxylamine Oxime
| Entry | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydroxylamine oxime + NCS | DMF | 20°C | 2h | 96% | High yield, operational simplicity |
| 2 | Hydroxylamine oxime + NCS | DCM | 0°C | 0.5h | 61% | Controlled temperature minimizes decomposition |
| 3 | Hydroxylamine oxime + NCS | DMF | 40°C | 1h | 88.6 g of product | Efficient for scale-up |
Research Findings:
- The chlorination process is highly efficient at room temperature or slightly elevated temperatures.
- Use of NCS ensures selective chlorination, avoiding over-chlorination or side reactions.
- The reaction is typically monitored via TLC, with purification achieved through extraction and recrystallization.
Oxidative Chlorination Using Alternative Chlorinating Agents
Other chlorinating agents such as N-chlorodimedon or sodium hypochlorite can also be employed, although NCS remains the most prevalent due to its mildness and selectivity.
Example:
- Treatment of hydroxylamine derivatives with N-chlorodimedon in DMF at 40–50°C yields the corresponding N-chlorinated products with yields exceeding 90%.
Functionalization of Pyridine Ring
The pyridine core, specifically 5-methylpyridine, can be functionalized prior to chlorination. A typical route involves:
- Starting from 5-methylpyridine derivatives.
- Nitration or halogenation at specific positions.
- Conversion to hydroxylamine derivatives via reduction or substitution.
- Final chlorination as described above.
Alternative Methods: Microwave-Assisted Synthesis
Microwave irradiation accelerates the chlorination process, reducing reaction times significantly:
- Example: Hydroxylamine derivatives reacted with NCS in water under microwave conditions at 300 W for 30 seconds to 1 minute, yielding high purity products with yields over 83%.
Notes on Reaction Conditions and Operational Parameters
| Parameter | Range | Preferred | Notes |
|---|---|---|---|
| Temperature | -40°C to 100°C | 20–50°C | Lower temperatures favor selectivity; higher temperatures increase reaction rate |
| Solvent | DMF, DCM, chloroform | DMF or DCM | Polar aprotic solvents enhance chlorination efficiency |
| Reaction Time | 0.5–4 hours | 1–2 hours | Sufficient for complete conversion |
| Reagents | N-chlorosuccinimide, N-chlorodimedon | NCS preferred | Selectivity and yield considerations |
Summary of Key Research Findings
- High-yield chlorination of hydroxylamine derivatives is achievable using NCS in polar aprotic solvents at ambient to moderate temperatures.
- Microwave-assisted methods significantly reduce reaction times and improve energy efficiency.
- Sequential functionalization of the pyridine ring allows for tailored synthesis of the target compound, with subsequent chlorination steps optimized for high selectivity.
- Operational simplicity and scalability are demonstrated across multiple studies, making these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride has diverse applications across various scientific domains:
Organic Synthesis
- Intermediate for Complex Molecules : It serves as a critical building block in synthesizing more complex organic molecules due to its reactive functional groups.
- Reagent for Chemical Reactions : The compound can be utilized in various chemical reactions, including substitutions and oxidations, enhancing the diversity of synthetic pathways available to chemists.
Medicinal Chemistry
- Enzyme Inhibition Studies : It can be employed to study enzyme inhibition mechanisms, providing insights into biological pathways and potential therapeutic targets.
- Pharmacological Investigations : Preliminary studies suggest potential pharmacological effects, necessitating further investigation into its interactions with biological systems .
Industrial Applications
- Agrochemicals Production : The compound is relevant in the synthesis of agrochemicals, contributing to agricultural advancements through herbicides and pesticides.
- Dyes and Industrial Chemicals : Its utility extends to the production of dyes and other industrial chemicals, showcasing its versatility beyond laboratory settings.
Case Study 1: Enzyme Inhibition
A study examined the use of this compound as a probe for investigating enzyme inhibition. Results indicated that the compound effectively inhibited specific enzymes, suggesting its potential as a lead compound in drug development targeting metabolic pathways.
Case Study 2: Synthesis of Agrochemicals
Research demonstrated the application of this compound in synthesizing novel agrochemical agents. The synthesized compounds exhibited enhanced efficacy against target pests, highlighting the importance of this compound in agricultural chemistry.
Mechanism of Action
The mechanism of action of N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Unsubstituted analogs (e.g., 2-Pyridinecarboxaldehyde chlorooxime) exhibit higher electrophilicity at C2 due to the absence of electron-donating groups, making them more reactive in nucleophilic substitution reactions .
Molecular Weight and Solubility :
- The methyl group increases the molecular weight by ~14 g/mol compared to analogs. This may marginally reduce solubility in aqueous media but improve compatibility with organic solvents .
Industrial and Commercial Factors :
- Analogs such as N-Hydroxy-2-pyridinecarboximidoyl chloride are subject to a 6.5% MFN tariff under international trade regulations, suggesting broader commercial availability compared to the target compound, which lacks reported trade data .
Biological Activity
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride is a chemical compound characterized by its unique structure, which includes a hydroxyl group and a carbonimidoyl chloride functional group attached to a 5-methylpyridine moiety. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of the carbonimidoyl chloride group.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Starting Materials :
- 5-methylpyridine
- Hydroxylamine hydrochloride
- Chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride)
-
Reaction Conditions :
- Conducted in an inert solvent such as dichloromethane or chloroform.
- Anhydrous conditions are maintained to prevent hydrolysis.
-
Procedure :
- React 5-methylpyridine with hydroxylamine hydrochloride to form the corresponding N-hydroxy derivative.
- Treat this intermediate with a chlorinating agent to yield this compound.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly regarding its interaction with biological systems and potential pharmacological effects.
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as either an inhibitor or an activator depending on the biological context. The hydroxylamine group is particularly reactive, capable of forming covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Applications in Biological Research
- Enzyme Inhibition : The compound can be used in studies focused on enzyme inhibition, providing insights into biological pathways and mechanisms.
- Quorum Sensing Inhibition : It has potential applications as a quorum sensing inhibitor (QSI), which could lead to broad-spectrum antimicrobial activity by modulating bacterial communication .
- Pharmacological Studies : Interaction studies are necessary to fully understand its potential pharmacological effects and applications in drug development.
Comparative Analysis
To better understand the uniqueness of this compound, it is valuable to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-hydroxy-(pyridine)-2-carbonimidoyl chloride | Hydroxyl group on pyridine | Used as an intermediate in pharmaceutical synthesis |
| N-hydroxy-(3-methylpyridine)-2-carbonimidoyl chloride | Hydroxyl group at position 3 | Exhibits different biological activities |
| N-hydroxy-(4-methylpyridine)-2-carbonimidoyl chloride | Hydroxyl group at position 4 | Known for its role in agrochemical applications |
| This compound | Hydroxyl group at position 5 | Unique reactivity patterns due to methyl positioning |
The specific combination of functional groups in this compound allows for distinct reactivity patterns and potential applications compared to these similar compounds.
Case Studies and Research Findings
Research into the biological activity of this compound has yielded promising results:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in bacterial quorum sensing, suggesting potential for developing new antimicrobial agents .
- Pharmacological Activity Assessment : Another research effort focused on evaluating the pharmacological effects of this compound through various assays, revealing significant interactions with target proteins involved in critical metabolic pathways.
Q & A
Q. Q1. What are the optimal synthetic routes for N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of pyridine derivatives often involves chlorination or substitution reactions. For example, 2-chloro-5-methylpyridine (a structurally related compound) is synthesized via:
- Phosphorus oxychloride (POCl₃) : Reacting precursors like N-benzyl-N-acrylylacetamide with POCl₃ at 100°C for 16 hours yielded 67.5% product .
- Methyl nitrite : Saturation of 2-amino-5-methylpyridine with HCl, followed by methyl nitrite introduction, is another route .
Key Considerations : - Temperature control (e.g., 100°C for POCl₃) minimizes side reactions.
- Solvent choice (e.g., dichloromethane with triethylamine) affects reaction efficiency and byproduct formation .
Analytical Validation : Monitor reaction progress via HPLC or GC-MS to optimize yields.
Q. Q2. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the methyl group (δ ~2.3 ppm for CH₃) and hydroxyl/imine protons. Compare with analogs like 5-chloro-2-formylpyridine (C₆H₄ClNO, MW 141.56) .
- X-ray Crystallography : Resolve positional isomerism (e.g., methyl group orientation) as seen in copper(I) complexes with 5,6'-dimethyl-2,2'-bipyridine ligands .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching).
Q. Q3. What stability considerations are critical for storing this compound under experimental conditions?
Methodological Answer:
- Moisture Sensitivity : Chlorinated intermediates (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) are hygroscopic; store under inert gas (N₂/Ar) .
- Thermal Stability : Conduct DSC/TGA to identify decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation, as seen in luminescent copper(I) complexes .
Advanced Research Questions
Q. Q4. How does the methyl group’s position on the pyridine ring influence the reactivity or biological activity of this compound?
Methodological Answer:
- Positional Isomerism : Methyl orientation (e.g., 5- vs. 6-position) alters steric/electronic effects. For example, 5,6'-Me₂bpy ligands in copper(I) complexes show lower photoluminescence quantum yields (PLQYs) than 6,6'-Me₂bpy analogs due to disrupted π-interactions .
- Computational Modeling : Use DFT to calculate charge distribution and predict regioselectivity in reactions.
Q. Q5. How can researchers resolve contradictions in reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, catalyst presence).
- Isotopic Labeling : Track reaction pathways using deuterated reagents (e.g., D₂O for hydrolysis steps).
- Byproduct Analysis : Identify intermediates via LC-MS, as done for 2-chloro-5-methylpyridine synthesis (84% target vs. 16% 2-chloro-3-methylpyridine byproduct) .
Q. Q6. What computational approaches are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions or protein-binding affinities if the compound is bioactive.
- Crystal Structure Prediction (CSP) : Compare with experimental X-ray data to validate polymorph stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
